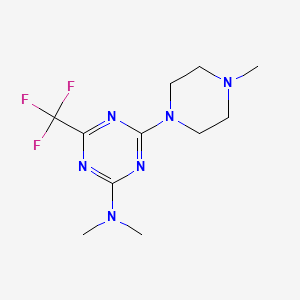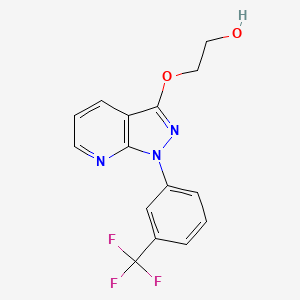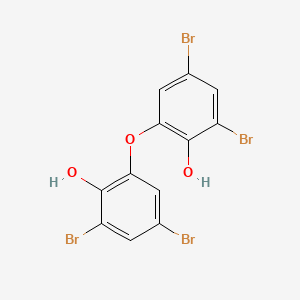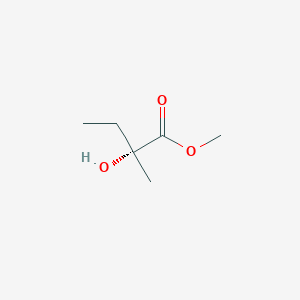![molecular formula C22H11N3O6S B13420493 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile is a complex organic compound that features a combination of nitro, benzo[1,3]dioxole, chromen, thiazole, and acrylonitrile moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile typically involves multi-step organic reactions. The starting materials often include 6-nitrobenzo[1,3]dioxole, 2-oxo-2H-chromen-3-yl, and thiazole derivatives. The key steps in the synthesis may involve:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through nitration of benzo[1,3]dioxole.
Synthesis of the chromen-thiazole intermediate: This involves the reaction of 2-oxo-2H-chromen-3-yl with thiazole derivatives under specific conditions.
Coupling reaction: The final step involves coupling the benzo[1,3]dioxole and chromen-thiazole intermediates with acrylonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acrylonitrile moieties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylonitrile or benzo[1,3]dioxole derivatives.
科学的研究の応用
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the acrylonitrile moiety can undergo Michael addition reactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 3-Benzo(1,3)dioxol-5-yl-6-ethyl-7-hydroxy-chromen-4-one
- 3-Benzo(1,3)dioxol-5-yl-6-ethyl-7-isopropoxy-chromen-4-one
Uniqueness
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile is unique due to the presence of both nitro and acrylonitrile groups, which provide distinct reactivity and potential applications compared to similar compounds. The combination of benzo[1,3]dioxole, chromen, and thiazole moieties also contributes to its unique chemical and physical properties.
特性
分子式 |
C22H11N3O6S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H11N3O6S/c23-9-14(5-13-7-19-20(30-11-29-19)8-17(13)25(27)28)21-24-16(10-32-21)15-6-12-3-1-2-4-18(12)31-22(15)26/h1-8,10H,11H2/b14-5+ |
InChIキー |
AEABDZOHTKHFDL-LHHJGKSTSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
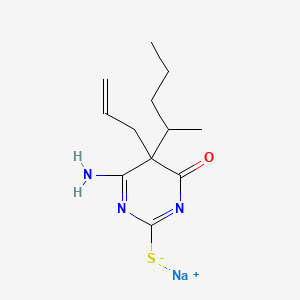


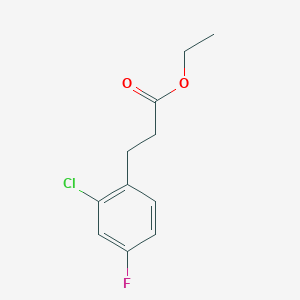
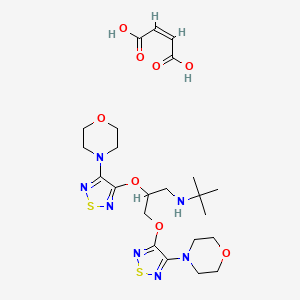
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
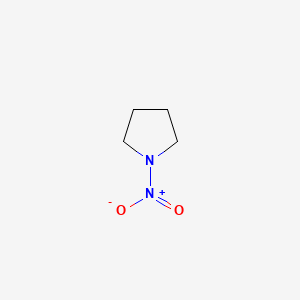
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
